2-Hydroxy-5-methylbenzaldehyde
Overview
Description
2-Hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Fluorescent pH Sensor
2-Hydroxy-5-methylbenzaldehyde has been used to create a probe that functions as a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).
2. Production of Methylbenzaldehydes
In the conversion of bioethanol to value-added chemicals, this compound is formed through sequential aldol condensations and subsequent reactions. This process is significant for synthesizing useful precursors like phthalic anhydride and terephthalic acid (Moteki et al., 2016).
3. Nonlinear Optical Material
This compound has been investigated for its nonlinear optical properties. Studies include the calculation of hyperpolarizabilities and exploring its effectiveness as an optical limiting material, indicating its potential in optical applications (Jayareshmi et al., 2021).
4. Synthesis of Chalcones
It is used in the synthesis of chalcones, which have been studied for their antibacterial activity. This involves the formation of chalcone derivatives from this compound, demonstrating its role in producing compounds with potential biological activities (Hapsari et al., 2018).
5. Antitumor Activities
This compound has been used in the synthesis of molybdenum(VI) complexes, which exhibited high anticancer activities. This showcases its role in the development of potential therapeutic agents (Hussein et al., 2015).
6. Synthesis of Schiff Base Compounds
It is a component in the synthesis of Schiff base compounds which have applications in various fields, including catalysis and material science. These compounds exhibit diverse biological and chemical properties (Sumrra et al., 2018).
Safety and Hazards
Future Directions
Future research could explore the potential applications of 2-Hydroxy-5-methylbenzaldehyde in various fields. For instance, a study has used this compound to synthesize radiolabeling precursor desmethyl-PBR06 . Another study has used it to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-methylbenzaldehyde are components of the cellular antioxidation system . This compound disrupts the antioxidation system, which is crucial for maintaining the redox balance within cells .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the redox cycling of the compound, which inhibits microbial growth . Furthermore, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
The compound affects the oxidative stress-response pathway. It competes with oxygen in reactions, leading to the formation of a hemiketal, a dead-end process. Its reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Its molecular weight of 1361479 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The disruption of cellular antioxidation by this compound leads to an imbalance in the redox state of the cell, inhibiting microbial growth . This makes it a potential chemosensitizing agent that could improve the efficacy of conventional drugs or fungicides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, cool, and well-ventilated place . .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can disrupt cellular antioxidation systems . This suggests that 2-Hydroxy-5-methylbenzaldehyde may interact with enzymes, proteins, and other biomolecules involved in antioxidation processes .
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to antioxidation .
Molecular Mechanism
Benzaldehydes are known to disrupt cellular antioxidation systems . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to antioxidation .
Properties
IUPAC Name |
2-hydroxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEIUTCVWLYZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060625 | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-84-3 | |
Record name | 5-Methylsalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 613-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-hydroxy-5-methylbenzaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol. []
A: this compound can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Provides information about functional groups, particularly the presence of hydroxyl (O–H) and carbonyl (C=O) groups. []* Nuclear Magnetic Resonance (NMR) spectroscopy: * 1H NMR: Provides information about the hydrogen atoms' environment in the molecule. [] * 13C NMR: Provides information about the carbon atoms' environment in the molecule. []* UV-Vis spectroscopy: Offers insights into the electronic transitions within the molecule, particularly related to the aromatic ring and conjugated systems. []
A: In the solid state, this compound predominantly exists in the phenol-imine tautomeric form, stabilized by a strong intramolecular O–H⋯N hydrogen bond. []
A: Yes, this compound readily forms complexes with various transition metals. It acts as a bidentate or tridentate ligand, coordinating through its phenolic oxygen, carbonyl oxygen, or both, depending on the reaction conditions and the metal ion involved. [, , , , , , ]
A: The electronic nature of substituents at the 5-position significantly influences the reactivity of 2-hydroxybenzaldehyde derivatives. For example, in the synthesis of tetranuclear cubane-like nickel(II) complexes, the presence of a methyl group (electron-donating) leads to slightly different structural parameters and magnetic properties compared to the unsubstituted derivative. []
A: this compound and its derivatives find applications in various fields, including:* Coordination chemistry: As versatile ligands in the synthesis of metal complexes with diverse structures and properties. [, , , , , , ]* Catalysis: Metal complexes incorporating this compound derivatives can act as catalysts in various reactions, including olefin polymerization. []* Material science: The incorporation of this compound into polymeric structures can impart specific properties, such as electrochemical activity. []* Analytical chemistry: Derivatives of this compound have shown potential as fluorescent pH sensors. []* Bioactive compounds: this compound has been identified as a constituent of certain fern species. []
A: Yes, computational methods like COSMO-RS have been employed to predict the solubility of this compound in water at various temperatures. [] This is particularly relevant for understanding its extraction from natural sources or its behavior in different solvent systems.
A: Absolutely! Computational tools like DFT calculations can help explain the spectroscopic and redox properties of this compound complexes. By modifying the structure in silico and analyzing the resulting electronic properties, researchers can glean insights into the SAR and potentially design compounds with improved activity or selectivity for specific applications. []
A: In addition to the spectroscopic techniques mentioned earlier, other techniques used include:* Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification of this compound in complex mixtures, such as plant extracts. [, ]* Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure of this compound and its metal complexes. [, , ]* Elemental analysis: Confirms the elemental composition of newly synthesized compounds. [, ]* Electrochemical techniques (e.g., cyclic voltammetry): Investigate the redox properties of this compound and its complexes. []
- How does the rotational barrier of the formyl group in this compound compare to that of similar compounds, and what is the impact of intramolecular hydrogen bonding on this barrier? []
- Can the cytotoxic activity of organotin(IV) complexes containing this compound derivatives be correlated with the nature of the organotin(IV) group? []
- What are the potential applications of the antibacterial activity observed in copper(II) complexes of this compound oxime? []
- How does the coordination mode of the in situ generated polydentate ligands affect the structure and single-molecule magnet (SMM) behaviour of lanthanide compounds incorporating this compound? []
- Can the fluorescence properties of quinoline-based isomers incorporating this compound be fine-tuned for specific metal ion sensing applications? []
- What is the mechanism by which the copper(II) complex of a 1,4,7-triazacyclononane derivative containing this compound promotes plasmid DNA cleavage and inhibits formazan chromophore formation? []
- How does the macrocyclic structure of a dinuclear Zn(II) complex containing this compound influence its DNA binding affinity and phosphate hydrolysis activity? []
- What are the thermal decomposition pathways of transition metal complexes derived from this compound N-(4'-phenyl-1',3'-thiazol-2'-yl)semicarbazone? []
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